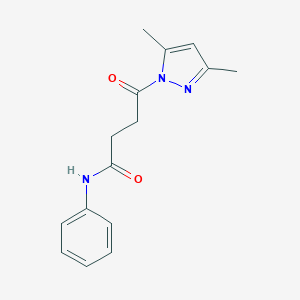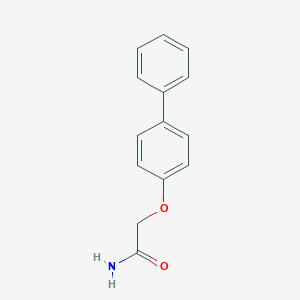
4-tert-butyl-N-(3-hydroxypropyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-tert-butyl-N-(3-hydroxypropyl)benzamide, also known as THPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 4-tert-butyl-N-(3-hydroxypropyl)benzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. Additionally, this compound has been shown to modulate the activity of various ion channels, including the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain sensation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory and analgesic effects in various animal models. In addition, this compound has been shown to modulate the activity of various ion channels, including TRPV1, which is involved in pain sensation. This compound has also been shown to exhibit antioxidant properties, which may contribute to its anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-tert-butyl-N-(3-hydroxypropyl)benzamide is its high purity, which makes it a reliable and consistent reagent for lab experiments. However, one limitation of this compound is its relatively high cost compared to other reagents.
Zukünftige Richtungen
There are several potential future directions for research on 4-tert-butyl-N-(3-hydroxypropyl)benzamide. One area of interest is the development of new drugs based on this compound for the treatment of pain and inflammation. Another area of interest is the synthesis of new materials and polymers based on this compound for various applications. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential effects on human health.
Synthesemethoden
The synthesis of 4-tert-butyl-N-(3-hydroxypropyl)benzamide involves the reaction of 4-tert-butylbenzoic acid with 3-hydroxypropylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified through recrystallization to obtain this compound in high purity.
Wissenschaftliche Forschungsanwendungen
4-tert-butyl-N-(3-hydroxypropyl)benzamide has been extensively studied for its potential applications in various fields, including drug discovery, materials science, and biochemistry. In drug discovery, this compound has been shown to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of pain and inflammation. In materials science, this compound has been used as a building block for the synthesis of various polymers and materials with unique properties. In biochemistry, this compound has been used as a ligand for the study of protein-ligand interactions.
Eigenschaften
Molekularformel |
C14H21NO2 |
|---|---|
Molekulargewicht |
235.32 g/mol |
IUPAC-Name |
4-tert-butyl-N-(3-hydroxypropyl)benzamide |
InChI |
InChI=1S/C14H21NO2/c1-14(2,3)12-7-5-11(6-8-12)13(17)15-9-4-10-16/h5-8,16H,4,9-10H2,1-3H3,(H,15,17) |
InChI-Schlüssel |
WJRFDIXCWYYYDI-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCCCO |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-iodo-N-[(4-methyl-1-piperazinyl)carbothioyl]benzamide](/img/structure/B250182.png)
![N-[(4-iodophenyl)carbamothioyl]-2-methoxybenzamide](/img/structure/B250183.png)

![2-([1,1'-biphenyl]-4-yloxy)-N-mesitylacetamide](/img/structure/B250185.png)
![N,N-dimethyl-2-[(2-methylbenzoyl)amino]benzamide](/img/structure/B250186.png)


![N-[(2,6-dimethylphenyl)carbamothioyl]cyclohexanecarboxamide](/img/structure/B250195.png)




![2-(4-methoxyphenyl)-N-[2-(2-thienyl)ethyl]acetamide](/img/structure/B250259.png)

